Methyl4-(amino(cyclopropyl)methyl)benzoate
Description
Methyl 4-(amino(cyclopropyl)methyl)benzoate is a benzoate ester derivative featuring a cyclopropane ring fused to an amino-methyl substituent at the para position of the aromatic ring. Cyclopropane-containing compounds are of interest due to their unique conformational strain, which can enhance binding affinity in biological systems or influence synthetic pathways .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-[amino(cyclopropyl)methyl]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11H,2-3,13H2,1H3 |
InChI Key |
XYRHXEYPJZRFMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate typically involves the esterification of 4-(amino(cyclopropyl)methyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of Methyl 4-(amino(cyclopropyl)methyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(amino(cyclopropyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(amino(cyclopropyl)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(amino(cyclopropyl)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The cyclopropyl group in the target compound and Prep.
- Functional groups like ketones () or phenoxyethyl-piperidine () drastically alter physicochemical properties, such as logP or solubility.
Key Observations :
- Palladium-catalyzed couplings () achieve moderate-to-high yields but require specialized catalysts (e.g., tris(dibenzylideneacetone)-dipalladium).
- Direct alkylation () yields are lower, possibly due to side reactions from longer alkyl chains.
- The high yield in suggests efficient amination under controlled conditions.
Key Observations :
Functional Group Impact on Reactivity and Stability
- Cyclopropyl vs. Linear Alkyl : Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions but enhances rigidity for target binding .
- Amino vs. Ketone Groups: Amino groups (pKa ~9–10) can protonate under physiological conditions, affecting bioavailability, while ketones () may undergo nucleophilic additions .
- Methoxy vs. Hydroxy Substituents : Methoxy groups (e.g., ) are electron-donating and hydrolytically stable, unlike hydroxy groups, which may form hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
